N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide
Overview
Description
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide, also known as FM19G11, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide binds to the SH2 domain of STAT3, preventing its phosphorylation and activation. This leads to the inhibition of downstream gene expression and cellular processes that are regulated by STAT3, such as cell proliferation, survival, and immune response.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide has been shown to have significant effects on cell proliferation, apoptosis, and immune response. In cancer cells, N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide can induce apoptosis and inhibit tumor growth and metastasis. In neurodegenerative disorders, N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide can promote neuronal survival and reduce inflammation. In autoimmune diseases, N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide can inhibit the activity of immune cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide is its specificity for STAT3 inhibition, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, allowing for easy administration and delivery to target tissues. However, one of the limitations of N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide is its low solubility, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its pharmacokinetic properties and develop more effective delivery methods. Additionally, further studies are needed to elucidate the mechanisms of action of N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide and its potential interactions with other signaling pathways.
Scientific Research Applications
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. It has been shown to inhibit the activity of the transcription factor STAT3, which is involved in the regulation of cell proliferation, survival, and immune response. By inhibiting STAT3, N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide can potentially prevent tumor growth and metastasis, reduce inflammation, and promote neuronal survival.
properties
IUPAC Name |
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-6-2-3-7-12(11)10-19(17,18)16-14-9-5-4-8-13(14)15/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLWQNZTWHWTFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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